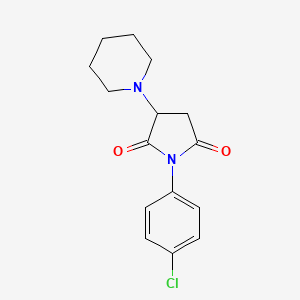
1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with piperidine and a suitable pyrrolidine-2,5-dione precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signal transduction pathways, and affecting cellular processes. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties
Biological Activity
1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine-2,5-dione core with a 4-chlorophenyl group and a piperidinyl substituent. Its molecular formula is C21H25ClN2O2 with a molecular weight of 370.89 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways. This interaction can potentially modulate the effects of neurotransmitters such as serotonin and dopamine.
- Enzyme Inhibition : Research indicates that similar compounds exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes.
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit antibacterial properties. For instance, compounds synthesized from similar structures have demonstrated moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Staphylococcus aureus | Weak to Moderate |
Anticancer Potential
Research has explored the anticancer potential of pyrrolidine derivatives. The compound's ability to inhibit cancer cell proliferation has been investigated through various in vitro studies. Docking studies suggest that these compounds can effectively bind to cancer-related targets, indicating their potential as chemotherapeutic agents .
Neurological Effects
Given its structural similarity to known psychoactive substances, this compound may exhibit effects on the central nervous system (CNS). Studies on related compounds have indicated potential applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter levels .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of piperidine derivatives, including those based on the pyrrolidine scaffold. These compounds were evaluated for their biological activities, revealing promising results in antibacterial and enzyme inhibition assays .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific targets. Such studies indicated that modifications on the piperidine ring could enhance binding efficiency and biological activity .
- Pharmacological Profiles : Compounds derived from similar structures have been assessed for their pharmacological profiles, showing activities ranging from enzyme inhibition to antimicrobial effects .
Properties
Molecular Formula |
C15H17ClN2O2 |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17ClN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
InChI Key |
JWMDGVBQQNGGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















